

Analysis of 5-phenyl-1H-indole: A Technical Overview

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Compound of Interest

Compound Name: 5-phenyl-1H-indole

Cat. No.: B1354202

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Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds with significant biological activity.^[1] The indole nucleus is a key component in various marketed drugs, demonstrating a wide range of pharmacological effects. ^[1] The introduction of a phenyl group at the 5-position of the indole ring, creating **5-phenyl-1H-indole**, can significantly influence its physicochemical properties and biological interactions. This document aims to provide a technical guide on the analysis of **5-phenyl-1H-indole**, with a focus on its synthesis and structural characterization.

Synthesis of 5-phenyl-1H-indole

The synthesis of **5-phenyl-1H-indole** can be approached through various established methods for indole ring formation. One of the most common and versatile methods is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

A generalized protocol for the synthesis of a 5-substituted-2-phenyl-1H-indole derivative via the Fischer indole synthesis is outlined below. This can be adapted for the synthesis of **5-phenyl-1H-indole** by selecting the appropriate starting materials.

1. Formation of the Phenylhydrazone:

- Dissolve the selected substituted phenylhydrazine (e.g., 4-biphenylhydrazine) in a suitable solvent such as ethanol or acetic acid.
- Add the corresponding carbonyl compound (e.g., an acetaldehyde equivalent).
- A catalytic amount of an acid, such as hydrochloric acid, may be added to facilitate the reaction.
- Stir the mixture at room temperature. The progress of the phenylhydrazone formation can be monitored by Thin Layer Chromatography (TLC).

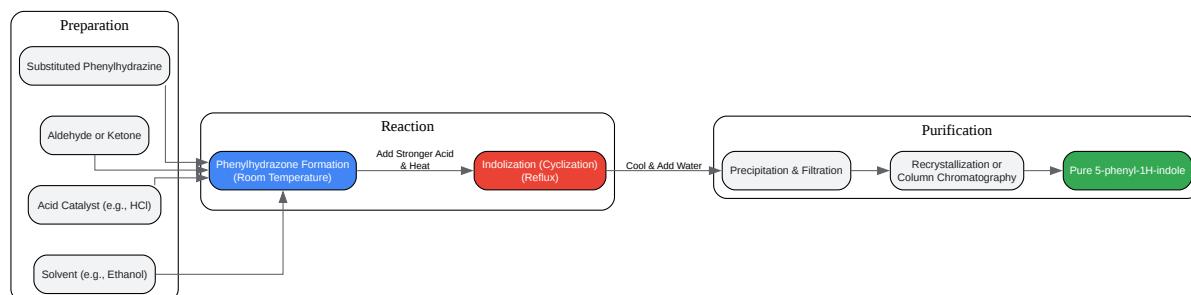
2. Indolization (Cyclization):

- To the solution containing the phenylhydrazone, add a stronger acid catalyst and solvent, such as glacial acetic acid or a mixture with sulfuric acid.
- Heat the reaction mixture to reflux.
- The reaction progress is monitored by TLC until the starting material is consumed.

3. Work-up and Purification:

- Once the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is then poured into water to precipitate the crude product.
- The precipitate is collected by filtration and washed with water.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A logical workflow for a typical Fischer indole synthesis is depicted below.



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Caption: Workflow for the Fischer Indole Synthesis.

Crystal Structure Analysis of 5-phenyl-1H-indole

The determination of the single-crystal X-ray structure of a compound provides definitive proof of its chemical identity and detailed insights into its three-dimensional arrangement in the solid state. This information is crucial for understanding intermolecular interactions, predicting physical properties, and for structure-based drug design.

General Experimental Protocol for Single-Crystal X-ray Diffraction

A typical procedure for the crystal structure analysis of a small organic molecule like **5-phenyl-1H-indole** is as follows:

1. Crystallization:

- Slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents is a common technique to grow single crystals.
- Other methods include slow cooling of a saturated solution or vapor diffusion.

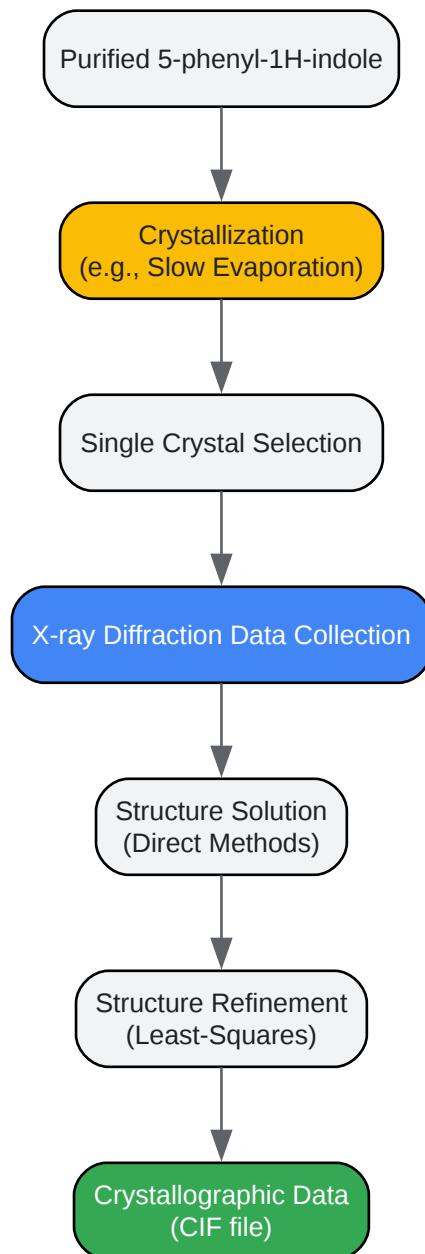
2. Data Collection:

- A suitable single crystal is selected and mounted on a goniometer.
- The crystal is placed in a stream of cold nitrogen to minimize thermal motion.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.[\[2\]](#)

3. Structure Solution and Refinement:

- The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The general workflow for crystal structure determination is illustrated in the following diagram.



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Caption: Workflow for Single-Crystal X-ray Analysis.

Quantitative Data for 5-phenyl-1H-indole

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a publicly available crystal structure for **5-phenyl-1H-indole**. Therefore, a table of quantitative crystallographic data, including unit cell parameters, space group, and bond lengths/angles, cannot be provided at this time.

While the crystal structures of many substituted and more complex indole derivatives have been reported, the fundamental structure of **5-phenyl-1H-indole** appears to be absent from these databases. For researchers requiring these specific data, a new crystallographic study would be necessary.

Spectroscopic and Physicochemical Properties

Although crystallographic data is not available, other analytical data for **5-phenyl-1H-indole** has been reported.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ N	[3]
Molecular Weight	193.24 g/mol	[3]
Melting Point	69.4-70.4 °C	[4]
Boiling Point	392.5±11.0 °C (Predicted)	[4]
CAS Number	66616-72-6	[3]

Biological Significance and Potential Applications

Indole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a phenyl group can modulate these activities. For instance, various N-phenylindole derivatives have been investigated as inhibitors of Pks13 against *Mycobacterium tuberculosis*.^{[5][6]}

Furthermore, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activity.^[7] While the specific biological activity of **5-phenyl-1H-indole** is not extensively detailed in the provided search results, its structural motif is present in compounds with significant pharmacological interest.

Due to the lack of specific signaling pathway information for **5-phenyl-1H-indole** in the provided search results, a signaling pathway diagram cannot be generated.

Conclusion

5-phenyl-1H-indole is a compound of interest within the broader family of biologically active indole derivatives. While methods for its synthesis are well-established, a significant gap exists in the publicly available literature regarding its single-crystal X-ray structure. The determination of its crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and providing a basis for computational studies and rational drug design efforts. Further research is warranted to elucidate the specific biological targets and mechanisms of action of **5-phenyl-1H-indole** to fully realize its therapeutic potential.

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